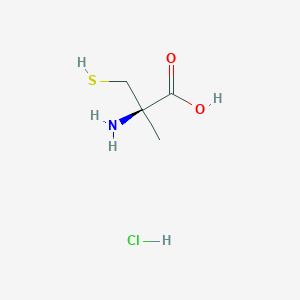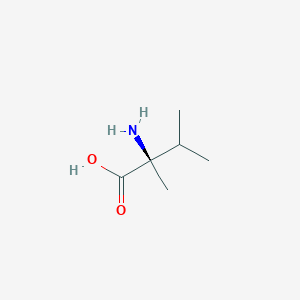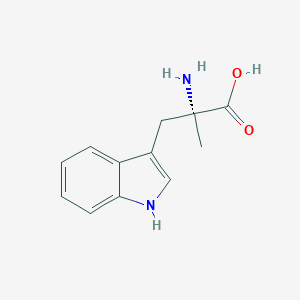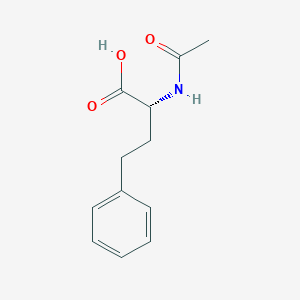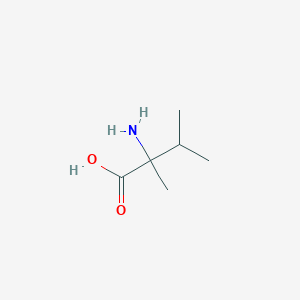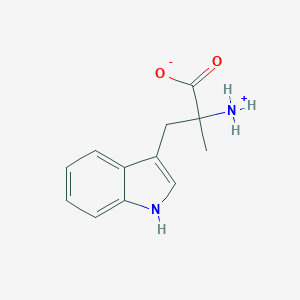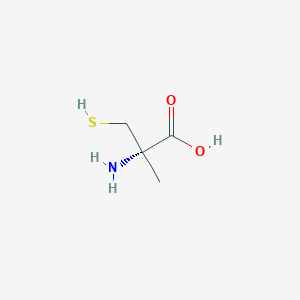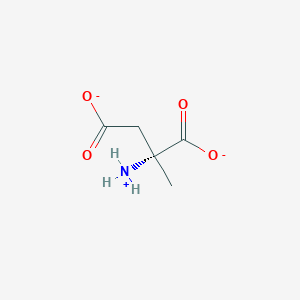
Glycine-15N
Descripción general
Descripción
Glycine-15N is a stable isotope-labeled form of glycine, where the nitrogen atom is replaced with the nitrogen-15 isotope. Glycine itself is the simplest amino acid, with the chemical formula H₂NCH₂COOH. The nitrogen-15 isotope is non-radioactive and has applications in various scientific fields due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Glycine-15N can be synthesized through the reaction between nitrogen-15-labeled ammonia and haloacetic acid. One common method involves the reaction of nitrogen-15-labeled amino methanol with a quaternary ammonium salt of haloacetic acid in an alcohol solution . The reaction conditions typically include dissolving formaldehyde in an alcohol solution and reacting it with nitrogen-15-labeled ammonia to form nitrogen-15-labeled amino methanol. This intermediate is then reacted with the quaternary ammonium salt of haloacetic acid to produce this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of specialized equipment and techniques to handle isotopically labeled compounds is essential to prevent contamination and loss of the expensive isotope .
Análisis De Reacciones Químicas
Types of Reactions: Glycine-15N undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form glyoxylate and ammonia.
Reduction: It can be reduced to form aminoacetaldehyde.
Substitution: this compound can participate in substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Glyoxylate and ammonia.
Reduction: Aminoacetaldehyde.
Substitution: Various substituted glycine derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
Glycine-15N has a wide range of applications in scientific research:
Chemistry: Used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace nitrogen pathways in biological systems.
Medicine: Used in clinical research to study protein turnover and amino acid metabolism.
Industry: Utilized in the production of labeled compounds for research and development purposes
Mecanismo De Acción
Glycine-15N exerts its effects primarily through its incorporation into proteins and other biomolecules. In the central nervous system, glycine acts as an inhibitory neurotransmitter by binding to glycine receptors, which are ligand-gated chloride channels. This binding results in the influx of chloride ions into neurons, leading to hyperpolarization and inhibition of neuronal firing . The nitrogen-15 label allows researchers to track the incorporation and metabolism of glycine in various biological processes.
Comparación Con Compuestos Similares
Glycine-13C: Another isotopically labeled form of glycine where the carbon atom is replaced with carbon-13.
L-Alanine-15N: An amino acid labeled with nitrogen-15, used in similar applications as glycine-15N.
L-Valine-15N: Another nitrogen-15-labeled amino acid used in metabolic studies.
Uniqueness: this compound is unique due to its simplicity and versatility. Its small size and lack of side chains make it less sterically hindered, allowing it to be easily incorporated into various biomolecules. This property, combined with the nitrogen-15 label, makes it an invaluable tool in studying nitrogen metabolism and protein dynamics .
Propiedades
IUPAC Name |
2-(15N)azanylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5NO2/c3-1-2(4)5/h1,3H2,(H,4,5)/i3+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHMQDGOQFOQNFH-LBPDFUHNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C(=O)O)[15NH2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30223265 | |
| Record name | Glycine-15N | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30223265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
76.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7299-33-4 | |
| Record name | Glycine-15N | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007299334 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycine-15N | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30223265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is Glycine-15N used to study protein turnover?
A1: this compound serves as a valuable tracer for investigating protein turnover in living organisms. [, ] After administering this compound, researchers track its incorporation into newly synthesized proteins over time. [, ] This provides insights into the rates of protein synthesis and degradation in various tissues and under different physiological conditions. [, ]
Q2: Can this compound help understand nitrogen cycling in ecosystems?
A2: Yes, this compound is a valuable tool in ecological research to study nitrogen cycling. Studies have utilized this compound to trace the flow of nitrogen from soil microbes to plants, revealing insights into nutrient competition and the impacts of environmental factors like warming and degradation. [, ]
Q3: How does protein intake affect this compound metabolism in premature infants?
A3: Research indicates that protein intake significantly influences the metabolism of ingested this compound in premature infants. [] At higher protein intakes, the isotope ratio of [ammonia-15N] to [urea-15N] in urine suggests a precursor-product relationship, indicating ammonia as a precursor for urea synthesis. [] This relationship is altered at lower protein intakes, highlighting a shift in nitrogen metabolism. []
Q4: Can this compound be used to study purine synthesis?
A4: Yes, studies demonstrate the application of this compound in examining purine synthesis. By tracking the incorporation of this compound into uric acid, researchers can assess de novo purine synthesis rates in both healthy individuals and those with conditions like gout. []
Q5: What is the molecular formula and weight of this compound?
A5: this compound (C2H4N15O2) has a molecular weight of 79.06 g/mol.
Q6: Are there specific spectroscopic techniques used to analyze this compound?
A6: Yes, mass spectrometry, particularly isotope ratio mass spectrometry, is commonly employed to analyze samples for 15N enrichment following this compound administration. [, , ] Nuclear magnetic resonance (NMR) spectroscopy, especially 15N NMR, is another powerful tool used to study the structure and dynamics of molecules containing this compound. [, ]
Q7: Can you describe a method for synthesizing this compound?
A7: While specific protocols for this compound synthesis may vary, it often involves starting materials already enriched with the 15N isotope. One approach utilizes this compound as a starting point for multistep synthesis pathways, leading to more complex molecules incorporating the 15N label, such as creatine-15N monohydrate. []
Q8: How is this compound incorporated into larger molecules for research purposes?
A8: Researchers can introduce this compound into larger molecules like peptides and proteins through various methods. One approach involves using this compound during solid-phase peptide synthesis, allowing for site-specific labeling. [] Another technique, particularly useful for studying protein dynamics, is amino-acid-type selective isotope labeling, where this compound is incorporated into specific amino acid types within proteins expressed in systems like Baculovirus-infected insect cells. []
Q9: What are some potential future directions for research using this compound?
A9: Future research could explore the use of this compound in areas such as:
Q10: How can this compound facilitate cross-disciplinary research collaborations?
A12: this compound's versatility as a tracer allows it to bridge diverse scientific disciplines. By sharing expertise and resources, researchers from fields like biochemistry, ecology, and medicine can collaborate to address complex scientific challenges. For instance, understanding how climate change influences nitrogen cycling in ecosystems, studied using this compound, can have implications for agriculture and food security. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






